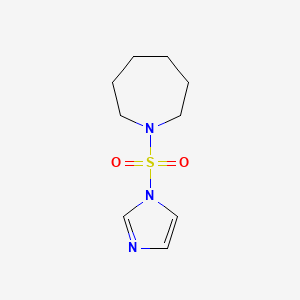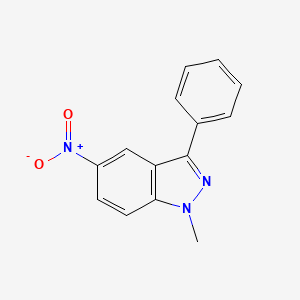
N-(4-acetylphenyl)-3-(2-thienyl)propanamide
Descripción general
Descripción
N-(4-acetylphenyl)-3-(2-thienyl)propanamide, also known as ATFM, is a synthetic compound that belongs to the class of amides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-3-(2-thienyl)propanamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-3-(2-thienyl)propanamide exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Furthermore, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Additionally, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Furthermore, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in the oxidative stress pathway. Additionally, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been shown to improve cognitive function and memory by reducing the aggregation of amyloid beta protein and modulating the activity of cholinesterase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-3-(2-thienyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. Furthermore, it exhibits potent cytotoxicity against various cancer cell lines and possesses anti-inflammatory and neuroprotective properties. However, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N-(4-acetylphenyl)-3-(2-thienyl)propanamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the development of novel formulations and delivery systems can improve its solubility and bioavailability. Thirdly, the evaluation of its efficacy and safety in animal models and clinical trials can provide valuable insights into its therapeutic potential. Finally, the identification of structural analogs and derivatives can lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3-(2-thienyl)propanamide is a synthetic compound with potential applications in the field of medicinal chemistry. It exhibits potent cytotoxicity against various cancer cell lines and possesses anti-inflammatory and neuroprotective properties. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and identify its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit potent cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)12-4-6-13(7-5-12)16-15(18)9-8-14-3-2-10-19-14/h2-7,10H,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEBQYFASYHABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-(thiophen-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239275.png)




![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4239327.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4239342.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4239348.png)
![5-(2-methoxyphenyl)-1-methyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4239349.png)
![2-(4-morpholinyl)-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4239357.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N'-phenylurea](/img/structure/B4239363.png)